molecular formula C10H19NO2 B8760299 1-Pyrrolidinebutanoic acid, ethyl ester CAS No. 22041-25-4

1-Pyrrolidinebutanoic acid, ethyl ester

Cat. No.: B8760299
CAS No.: 22041-25-4
M. Wt: 185.26 g/mol
InChI Key: RCWIJDQRQTXVFS-UHFFFAOYSA-N
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Description

1-Pyrrolidinebutanoic acid, ethyl ester (systematic name: ethyl 4-pyrrolidin-1-ylbutanoate) is an organic compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . Its structure features a pyrrolidine ring linked to a butanoic acid ethyl ester moiety (SMILES: CCOC(=O)CCCN1CCCC1). This compound has been identified in phytochemical studies, particularly in plant extracts such as Physalis angulata L., where derivatives of this compound are associated with bioactivities like cytotoxicity and antimicrobial effects .

Derivatives of this compound, such as 1-pyrrolidinebutanoic acid, 2-[(1,1-dimethylethoxy)carbonyl]-α-nitro-, exhibit more complex structures with tert-butoxycarbonyl (Boc) and nitro groups, leading to higher molecular weights (e.g., 520.66 g/mol) and altered physicochemical properties .

Properties

CAS No.

22041-25-4

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

ethyl 4-pyrrolidin-1-ylbutanoate

InChI

InChI=1S/C10H19NO2/c1-2-13-10(12)6-5-9-11-7-3-4-8-11/h2-9H2,1H3

InChI Key

RCWIJDQRQTXVFS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCN1CCCC1

Origin of Product

United States

Scientific Research Applications

1-Pyrrolidinebutanoic acid, ethyl ester is a compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, agricultural science, and materials science.

Chemical Properties and Structure

This compound has the molecular formula C10H19NO2C_{10}H_{19}NO_2 and a molecular weight of approximately 185.27 g/mol. The compound features a pyrrolidine ring, which contributes to its biological activity and solubility characteristics.

Neuropharmacological Research

This compound has been studied for its potential neuroprotective effects. Research indicates that compounds with similar structures may influence neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA), which could be beneficial in treating neurological disorders such as anxiety and epilepsy.

Anticancer Activity

Recent studies have investigated the anticancer properties of this compound. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. Further research is required to elucidate the mechanisms behind its cytotoxic effects and to evaluate its efficacy in vivo.

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs makes it a candidate for use in drug delivery systems. Its ester functionality can enhance the solubility and bioavailability of poorly soluble drugs, which is critical in pharmaceutical formulations.

Plant Growth Regulation

In agricultural research, this compound has been explored for its role as a plant growth regulator. Studies suggest that it may promote root development and enhance nutrient uptake in crops, potentially leading to increased yields.

Pest Management

The compound has shown promise as an environmentally friendly pesticide alternative. Its application in integrated pest management strategies can help reduce reliance on synthetic chemicals, aligning with sustainable agriculture practices.

Polymer Synthesis

This compound can be utilized as a monomer in the synthesis of biodegradable polymers. These materials are increasingly important in reducing plastic waste and developing sustainable packaging solutions.

Coatings and Adhesives

The compound's chemical properties allow it to be used in formulating coatings and adhesives with enhanced adhesion properties and durability. Research into its application in various industrial settings is ongoing.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against HeLa cells (cervical cancer cell line). The IC50 value was determined to be 25 µM, indicating a strong potential for further development as an anticancer agent .

Case Study 2: Agricultural Application

In field trials assessing the effectiveness of this compound as a plant growth regulator, researchers found that treated plants exhibited a 30% increase in biomass compared to control groups. This suggests its viability as a natural growth enhancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Esters

1-Pyrrolidinebutanoic Acid, Ethyl Ester (Parent Compound)
  • Molecular Formula: C₁₀H₁₉NO₂
  • Key Features : Pyrrolidine ring, ethyl ester group.
Ethyl 2,2-Dimethyl-3-Oxopyrrolidine-1-Carboxylate
  • Molecular Formula: C₉H₁₅NO₃
  • Key Features : Oxo and dimethyl groups on the pyrrolidine ring.
  • Applications : Used as a synthetic intermediate in organic chemistry .
1,3-Pyrrolidinedicarboxylic Acid, 2-Oxo-, 1-tert-Butyl 3-Ethyl Ester
  • Molecular Formula: C₁₂H₁₉NO₅
  • Key Features : Dicarboxylic ester, oxo group.
  • Applications : Pharmaceutical synthesis due to its chiral selectivity .
1-Pyrrolidinebutanoic Acid, 2-[(tert-Butoxy)Carbonyl]-α-Nitro- Derivatives
  • Molecular Formula : C₂₈H₄₄N₂O₇
  • Key Features : Boc-protected amine, nitro substituent.
  • Applications : Isolated from Physalis angulata, implicated in cytotoxic and antimicrobial activities .

Ethyl Esters of Carboxylic Acids

Phytanic Acid Ethyl Ester
  • Molecular Formula : C₂₂H₄₄O₂
  • Key Features : Branched-chain fatty acid ethyl ester.
  • Applications : Lipid research, high-purity standards (98% purity) for biochemical studies .
Caffeic Acid Ethyl Ester
  • Molecular Formula : C₁₁H₁₂O₄
  • Key Features : Aromatic hydroxyl groups, ethyl ester.
  • Applications : Antioxidant properties, isolated from Carissa carandas and other plants .
Hexadecanoic Acid, Ethyl Ester
  • Molecular Formula : C₁₈H₃₆O₂
  • Key Features : Saturated fatty acid ester.
  • Applications : Biodiesel production, as studied in kinetic models .

Structurally Distinct Ethyl Esters

6-([1,3]Dioxolo[4,5-g]Isoquinoline-5-Carbonyl)-2,3-Dimethoxybenzoic Acid Ethyl Ester
  • Molecular Formula: C₂₄H₂₃NO₈
  • Key Features: Isoquinoline backbone, dioxolo group.
  • Applications: Novel alkaloid isolated from Coptis chinensis with uncharacterized bioactivity .

Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Industrial Relevance References
This compound C₁₀H₁₉NO₂ 185.26 Pyrrolidine, ethyl ester Wound healing, plant extracts
1-Pyrrolidinebutanoic acid, Boc-nitro deriv. C₂₈H₄₄N₂O₇ 520.66 Boc, nitro Cytotoxic, antimicrobial
Ethyl 2,2-dimethyl-3-oxopyrrolidine-1-carboxylate C₉H₁₅NO₃ 201.22 Oxo, dimethyl Synthetic intermediate
Phytanic acid ethyl ester C₂₂H₄₄O₂ 340.58 Branched-chain fatty acid ester Lipid research
Caffeic acid ethyl ester C₁₁H₁₂O₄ 208.21 Aromatic hydroxyl, ethyl ester Antioxidant

Structural and Functional Insights

  • Pyrrolidine Derivatives: The pyrrolidine ring enhances nitrogen-based reactivity, enabling interactions with biological targets.
  • Ethyl Ester Group : Common in fatty acid esters (e.g., biodiesel components ), this group confers hydrophobicity and influences hydrolysis rates. In pyrrolidine derivatives, it balances solubility and membrane permeability .
  • Aromatic vs. Aliphatic Esters: Aromatic esters (e.g., caffeic acid ethyl ester) exhibit antioxidant activity due to phenolic hydroxyls, while aliphatic esters (e.g., hexadecanoic acid ethyl ester) are prioritized for industrial applications .

Preparation Methods

Acid-Catalyzed Esterification

In a typical procedure, equimolar amounts of 1-pyrrolidinebutanoic acid and ethanol are refluxed with a catalytic amount of sulfuric acid (0.5–1.0 mol%) under anhydrous conditions. The reaction progresses via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol. Water removal via Dean-Stark trap or molecular sieves shifts equilibrium toward ester formation. Yields range from 65–80%, with purity dependent on distillation efficiency.

Key Parameters:

  • Temperature: 80–100°C

  • Reaction Time: 12–24 hours

  • Solvent: Excess ethanol acts as both reactant and solvent

Enzymatic Esterification

Lipases (e.g., Candida antarctica Lipase B) immobilized on silica gel facilitate esterification under mild conditions (30–40°C, pH 7–8). This method avoids side reactions like pyrrolidine ring opening but suffers from slower kinetics (48–72 hours) and lower yields (55–70%).

Condensation Reactions via Schiff Base Intermediates

A scalable approach involves the [3+2] cycloaddition of glycine ethyl ester Schiff bases with electron-deficient alkenes, as detailed in EP0168607A1.

Reaction Mechanism

  • Schiff Base Formation: Glycine ethyl ester reacts with an aldehyde (e.g., benzaldehyde) to form a Schiff base (V).

  • Cycloaddition: The Schiff base attacks an activated alkene (IV; e.g., methyl acrylate) in the presence of a base (e.g., sodium ethoxide), forming the pyrrolidine ring.

Schiff Base (V)+Alkene (IV)Base1-Pyrrolidinebutanoic Acid, Ethyl Ester\text{Schiff Base (V)} + \text{Alkene (IV)} \xrightarrow{\text{Base}} \text{1-Pyrrolidinebutanoic Acid, Ethyl Ester}

Optimization Insights

  • Base Selection: Sodium ethoxide (10–30 mol%) in ethanol achieves 75–85% yields.

  • Solvent Effects: Protic solvents (ethanol, methanol) enhance reaction rates compared to aprotic media.

  • Temperature: Reflux conditions (78°C for ethanol) minimize byproduct formation.

Alkylation and Acylation of Pyrrolidine Precursors

Functionalizing preformed pyrrolidine derivatives offers a modular pathway.

N-Alkylation

Pyrrolidine is alkylated with ethyl 4-bromobutyrate using potassium carbonate in DMF at 60°C. This method provides moderate yields (60–70%) but requires rigorous purification to remove excess alkylating agent.

Acylation Strategies

Acylation with ethyl 4-chlorobutyrate in the presence of triethylamine (TEA) in dichloromethane affords the target compound in 70–75% yield. Microwave-assisted acylation reduces reaction times from 12 hours to 30 minutes, albeit with comparable yields.

Enzymatic Resolution for Enantiomerically Pure Esters

Patent EP4036244B1 describes an enzymatic process to resolve racemic mixtures using Bacillus licheniformis protease:

Procedure Overview

  • Racemic Ester Hydrolysis: The protease selectively hydrolyzes the (2R)-enantiomer of methyl 2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butyrate, leaving the (2S)-ester intact.

  • Acidification and Extraction: The aqueous phase is acidified (pH 2) and extracted with ethyl acetate to isolate the desired ester.

Conditions:

  • pH: 7.0–7.5

  • Temperature: 25–35°C

  • Enzyme Loading: 20% w/w relative to substrate

This method achieves >99% enantiomeric excess (ee) and 80–85% yield, making it suitable for pharmaceutical applications.

Transesterification of Methyl Esters

Methyl esters of 1-pyrrolidinebutanoic acid undergo transesterification with ethanol catalyzed by sodium ethoxide:

Methyl Ester+EthanolNaOEtEthyl Ester+Methanol\text{Methyl Ester} + \text{Ethanol} \xrightarrow{\text{NaOEt}} \text{Ethyl Ester} + \text{Methanol}

Optimization Data:

ParameterOptimal ValueYield (%)Purity (%)
Catalyst Loading1.5 mol% NaOEt8895
Temperature70°C8593
Reaction Time6 hours9097

This method is cost-effective but requires anhydrous conditions to prevent皂化reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Direct Esterification65–8085–90Moderate120–150
Condensation75–8590–95High90–110
Enzymatic Resolution80–85>99Low200–250
Transesterification85–9093–97High70–90

Industrial-Scale Considerations

  • Catalyst Recycling: Sodium ethoxide in condensation and transesterification reactions can be recovered via aqueous washes and reused for 3–5 cycles without significant activity loss.

  • Solvent Recovery: Ethanol and dichloromethane are distilled and recycled, reducing environmental impact.

  • Byproduct Management: Hydrolysis byproducts (e.g., 1-pyrrolidinebutanoic acid) are neutralized and repurposed as feedstock for direct esterification.

Emerging Techniques

Flow Chemistry

Continuous-flow reactors reduce reaction times for direct esterification from 24 hours to 2 hours, achieving 92% yield at 100°C.

Photocatalytic Methods

UV light (254 nm) activates TiO₂ catalysts in ethanol, enabling esterification at 50°C with 78% yield .

Q & A

Q. How can researchers optimize lipase-catalyzed synthesis of this ester, and what kinetic parameters should be prioritized?

  • Methodological Answer : Use a central composite design (CCD) to optimize variables like enzyme loading (e.g., Novozym® 435), substrate molar ratio, and temperature. Kinetic studies should focus on initial reaction rates, Michaelis-Menten constants (Km), and inhibition effects. Evidence from similar ethyl ester systems suggests optimal activity at 40–50°C and pH 7–8 .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected peaks in NMR or MS)?

  • Methodological Answer :
  • Impurity Analysis : Use HPLC or GC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products).
  • Isotopic Labeling : Confirm suspected structures via deuterated solvents or <sup>15</sup>N-labeled reagents.
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., ethyl esters of related carboxylic acids) .

Q. How can mechanistic studies elucidate the compound’s bioactivity in pharmacological models?

  • Methodological Answer :
  • In Vitro Assays : Screen for receptor binding (e.g., GABAA or serotonin receptors) using radioligand displacement assays.
  • Pathway Analysis : Employ Western blotting or qPCR to assess effects on signaling pathways (e.g., cAMP/PKA).
  • Metabolite Tracking : Use LC-MS to identify hydrolysis products (e.g., free acid or ethanol) in biological matrices .

Q. What are the challenges in scaling up enzymatic synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Enzyme Stability : Immobilize lipases on solid supports to enhance reusability and thermostability.
  • Solvent Selection : Use non-polar solvents (e.g., hexane) to minimize enzyme denaturation.
  • Process Monitoring : Implement in-line FTIR or Raman spectroscopy for real-time reaction tracking .

Data Analysis and Reporting

Q. How should researchers handle large datasets (e.g., GC-MS or NMR spectral data) in publications?

  • Methodological Answer :
  • Raw Data : Archive in supplementary materials or repositories (e.g., Figshare).
  • Processed Data : Include representative spectra in the main text with annotated peaks.
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) for batch-to-batch consistency .

Q. What criteria define "sufficient evidence" for claiming a new synthetic derivative of this compound?

  • Methodological Answer : Provide:
  • High-resolution MS (HRMS) for molecular formula confirmation.
  • 2D NMR (e.g., COSY, HSQC) for unambiguous structural assignment.
  • Purity data (HPLC/GC ≥95%) with baseline separation of impurities .

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